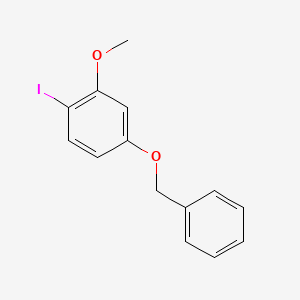

1-Iodo-2-methoxy-4-phenylmethoxybenzene

Description

Properties

Molecular Formula |

C14H13IO2 |

|---|---|

Molecular Weight |

340.16 g/mol |

IUPAC Name |

1-iodo-2-methoxy-4-phenylmethoxybenzene |

InChI |

InChI=1S/C14H13IO2/c1-16-14-9-12(7-8-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

InChI Key |

UZBDGCLAHAUGDN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Iodo-2-methoxy-4-phenylmethoxybenzene

Typical Synthetic Route

Starting Material Preparation

A common starting material is 2-methoxy-4-hydroxybenzene (2-methoxyphenol or guaiacol), which provides the methoxy group at position 2 and a free phenol at position 4 for further functionalization.

Phenylmethoxy (Benzyloxy) Group Installation

The phenylmethoxy group is introduced by alkylation of the phenol group with benzyl bromide or benzyl chloride in the presence of a base such as cesium carbonate or potassium carbonate. This reaction forms the ether linkage:

$$

\text{2-methoxy-4-hydroxybenzene} + \text{benzyl bromide} \xrightarrow[\text{Cs}2\text{CO}3]{\text{solvent}} \text{2-methoxy-4-phenylmethoxybenzene}

$$

This step is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetone under reflux or room temperature conditions.

Iodination at the 1-Position

The final step is electrophilic aromatic substitution iodination at the position ortho to the methoxy group (position 1). Iodination can be achieved using reagents such as iodine (I2) in the presence of an oxidant (e.g., iodic acid, iodate salts) or N-iodosuccinimide (NIS).

The reaction is generally selective due to the directing effects of the methoxy and phenylmethoxy substituents.

Reported Experimental Data

Detailed Experimental Procedure Example

From Baig's PhD thesis (2009):

Benzyl Protection of 4-Chloro-3-nitrophenol (analogous to phenol alkylation):

- 4-chloro-3-nitrophenol was treated with benzyl bromide in the presence of a base to afford the corresponding benzyl ether.

- Reaction conditions: cesium carbonate as base, DMF as solvent, stirred at room temperature for several hours.

- Yield: High (typically >85%).

-

- The benzyl-protected intermediate was subjected to iodination using iodine and an oxidizing agent.

- Reaction conditions: acetic acid solvent, room temperature.

- The iodine substituted product was isolated by standard extraction and purification.

- Yield: Approximately 80%.

This sequence is adaptable to this compound by starting from 2-methoxy-4-hydroxybenzene instead of the chloronitrophenol.

Alternative Methods and Considerations

Direct Iodination of 2-Methoxy-4-phenylmethoxybenzene :

Some reports suggest direct iodination of the fully substituted aromatic ring without prior protection steps, using N-iodosuccinimide (NIS) in solvents like dichloromethane under mild conditions.

-

Protecting groups such as benzyl (phenylmethoxy) are preferred to avoid side reactions during iodination.

-

Microwave irradiation has been explored to accelerate alkylation and coupling reactions, improving reaction times and yields.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-Iodo-2-methoxy-4-phenylmethoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boron-containing reagent to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodo-2-methoxy-4-phenylmethoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions involving halogenated aromatic compounds.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Iodo-2-methoxy-4-phenylmethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine atom, being a good leaving group, facilitates these reactions, allowing the compound to participate in various chemical transformations. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

1-Iodo-4-methoxy-2-nitrobenzene (C₇H₆INO₃)

- Substituents: I, -OMe, -NO₂.

- Key Features: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing halogen bonding (I···O interactions at 3.03 Å) and stabilizing planar molecular conformations .

- Applications : Used in crystallography studies to probe halogen bonding, relevant in crystal engineering .

1-Iodo-2-methoxy-4-methylbenzene (C₈H₉IO)

2-Bromo-4-iodo-1-methoxybenzene (C₇H₆BrIO)

4-Iodo-1-(4-iodo-2-methoxyphenyl)-2-methoxybenzene (C₁₄H₁₂I₂O₂)

- Substituents : Two I atoms, two -OMe groups.

- Planar structure with extended conjugation .

- Applications : Explored in optoelectronic materials for charge-transfer properties .

Data Table: Comparative Analysis

Research Findings and Implications

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (e.g., -NO₂): Increase halogen-bonding strength and stabilize planar conformations, favoring crystallographic applications .

- Electron-Donating Groups (e.g., -OMe, -CH₃) : Enhance solubility in organic solvents and reduce oxidative degradation, making them suitable for prolonged storage .

- Halogen Variation (I vs. Br) : Iodo compounds exhibit stronger halogen bonding and higher molecular weights, whereas bromo analogs are cost-effective for large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.